Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate
Overview
Description
Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C₁₃H₁₅FO₂ It is a derivative of cyclopropanecarboxylate, featuring a benzyl group and a fluoroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate typically involves the following steps:
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid with benzyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate is used as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds with potential biological activity.
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors, providing insights into the structure-activity relationships of cyclopropane derivatives.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and fluoroethyl group contribute to the compound’s binding affinity and selectivity. The benzyl group may enhance lipophilicity, facilitating membrane permeability and cellular uptake.
Comparison with Similar Compounds
Benzyl cyclopropanecarboxylate: Lacks the fluoroethyl group, resulting in different chemical reactivity and biological activity.
Ethyl 1-(1-fluoroethyl)cyclopropanecarboxylate: Similar structure but with an ethyl ester instead of a benzyl ester, affecting its physical and chemical properties.
Methyl 1-(1-fluoroethyl)cyclopropanecarboxylate: Contains a methyl ester, leading to variations in solubility and reactivity.
Uniqueness: Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate is unique due to the presence of both a benzyl group and a fluoroethyl substituent, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
benzyl 1-(1-fluoroethyl)cyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-10(14)13(7-8-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBNTJPQGNDSFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C(=O)OCC2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162715 | |
Record name | Cyclopropanecarboxylic acid, 1-(1-fluoroethyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447944-26-4 | |
Record name | Cyclopropanecarboxylic acid, 1-(1-fluoroethyl)-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447944-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 1-(1-fluoroethyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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